8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one
Description
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a bicyclic heterocyclic compound featuring a partially saturated pyrido[2,3-d]pyrimidine scaffold with a methyl group at the 8-position. This structure combines pyrimidine and pyridine rings, enabling diverse biological interactions. Its synthesis typically involves cyclocondensation of 1,3-dicarbonyl compounds with aminopyrimidines, as exemplified by microwave-assisted, catalyst-free methods yielding high purity and efficiency (89–95%) .
Properties
CAS No. |
625105-34-2 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
8-methyl-6,7-dihydropyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-7(12)6-4-9-5-10-8(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
ODZLHQQRFSXPQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C2=CN=CN=C21 |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine
A prominent and efficient method for synthesizing 7,8-dihydropyrido[2,3-d]pyrimidine derivatives, including 8-alkyl substituted analogues, involves a three-step sequence starting from commercially available 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP):
Step 1: Lithiation and Aldehyde Addition
Treatment of DCSMP with lithium diisopropylamide (LDA) at –78 °C in tetrahydrofuran (THF) generates a 5-lithio intermediate. This intermediate reacts with cinnamaldehyde or its derivatives to form 3-aryl-1-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ols (intermediates 2).Step 2: Amination
One chloro substituent on the pyrimidine ring is replaced by a primary amine (RNH2) in dimethylformamide (DMF) at room temperature with triethylamine as a base, yielding 1-[4-(alkylamino)-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]-3-arylprop-2-en-1-ols (intermediates 3).Step 3: Cyclization
Treatment of intermediates 3 with methanesulfonyl chloride (MsCl) and triethylamine in THF at 0 °C induces cyclization to afford the desired 7,8-dihydropyrido[2,3-d]pyrimidine derivatives (compounds 4).
This method is notable for mild reaction conditions and good overall yields. However, yields for the final cyclized products are generally moderate.
Data Summary of Yields
| Entry | Intermediate 2 (Ar group) | Amine (R in RNH2) | Intermediate 3 Yield (%) | Final Product 4 Yield (%) |
|---|---|---|---|---|
| 1 | 2a (Ph) | n-Bu | 79 | 64 |
| 2 | 2a | Bn | 84 | 52 |
| 3 | 2a | MeO(CH2)2 | 74 | 85 |
| 4 | 2b (4-MeC6H4) | Me | 93 | 51 |
| 5 | 2b | 3,4-Cl2C6H3CH2 | 91 | 48 |
| 6 | 2c (4-ClC6H4) | Me | 93 | 43 |
| 7 | 2c | Ph(CH2)2 | 91 | 45 |
| 8 | 2d (4-MeOC6H4) | Me | 72 | 66 |
Table 1: Yields of intermediates and final 7,8-dihydropyrido[2,3-d]pyrimidine derivatives from the three-step synthesis starting from DCSMP.
Notes on Limitations
Attempts to prepare 7,8-dimethyl-7,8-dihydropyrimido[2,3-d]pyrimidine analogues using crotonaldehyde and methylamine under similar conditions failed, likely due to product instability under reaction conditions.
Synthetic Approaches via Preformed Pyrimidine or Pyridone Rings
Two major synthetic routes for pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to the target compound, have been reviewed:
(a) Construction from Preformed Pyrimidine
This involves building the pyrido-fused system by functionalizing an existing pyrimidine ring, often through substitution and cyclization steps.(b) Construction from Preformed Pyridone
Starting from a pyridone scaffold, annulation reactions and condensations are used to form the fused bicyclic heterocycle.
Multicomponent and Microwave-Assisted Syntheses
Recent advancements include multicomponent reactions and microwave-assisted protocols to synthesize pyrido[2,3-d]pyrimidine derivatives efficiently:
A mixture of guanidine carbonate, malononitrile (or methyl cyanoacetate), and methyl acrylate in anhydrous methanol is heated under microwave irradiation (140 °C, 10 min) to afford 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which are closely related to the target compound.
Such microwave-assisted methods provide rapid access to the heterocyclic core with good purity after simple filtration and washing steps.
Mechanistic Insights and Functional Group Manipulations
Dehydrogenation steps to achieve C5–C6 unsaturation in pyrido[2,3-d]pyrimidin-7(8H)-ones, critical for biological activity, have been studied using NMR, EPR, and radical quenching experiments. These insights guide the optimization of oxidation steps post-cyclization.
Protection and deprotection strategies, such as using 4,5-dimethoxy-2-nitrobenzyl bromide and sodium hydride in DMSO, have been developed to facilitate functional group transformations during synthesis.
Summary Table of Key Preparation Methods
| Method Type | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Three-step from DCSMP | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | LDA, cinnamaldehyde, primary amines, MsCl | Mild conditions, good yields | Moderate yields in cyclization |
| Preformed Pyrimidine or Pyridone | Pyrimidine or pyridone derivatives | Condensation, annulation | Structural diversity | Sometimes harsh conditions |
| Microwave-assisted multicomponent | Guanidine carbonate, malononitrile, methyl acrylate | Microwave irradiation (140 °C, 10 min) | Rapid synthesis, simple workup | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, which may exhibit enhanced biological activity.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield unsaturated pyrido[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects at Position 8
The 8-methyl group distinguishes this compound from other derivatives. Key comparisons include:
- Methyl vs. However, bromine’s electronegativity could improve target binding via halogen bonding .
- Methyl vs. Phenylethynyl : Bulky aryl groups (e.g., phenylethynyl) may hinder solubility but improve specificity for hydrophobic enzyme pockets .
Saturation and Ring Modifications
- 5,6-Dihydro vs.
- Fused Ring Systems: Compounds like pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (e.g., compound 22a in ) exhibit enhanced π-π stacking due to extended aromaticity, improving affinity for DNA or enzyme active sites .
Antitumor Activity
- 8-Methyl derivative : Demonstrates IC50 values of 2.1–4.8 µM against HepG-2 and A-549 cell lines, comparable to cisplatin .
- Morpholine-based analogs : Exhibit moderate activity (IC50: 5–10 µM), suggesting the methyl group enhances cytotoxicity .
- FLT3 Inhibitors (e.g., 8-bromo derivative): Sub-nanomolar potency (IC50: 0.3 nM) due to halogen-enriched interactions with kinase domains .
Enzyme Inhibition
- DYRK1A Inhibition : 8-Bromo derivatives (PDB: 4MQ1) achieve IC50 < 10 nM via halogen bonding with Tyr-138 .
- Phosphodiesterase 5 (PDE5) Inhibition : 8-(3-Chloro-4-methoxyphenyl) analogs show IC50 values of 0.8 nM, highlighting the importance of aryl substituents .
Physicochemical and Pharmacokinetic Properties
| Property | 8-Methyl Derivative | 8-Bromo Derivative | 8-Phenylethynyl Derivative |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 3.2 |
| Solubility (µg/mL) | 120 | 45 | 18 |
| Metabolic Stability (t1/2) | 3.2 h | 1.5 h | 0.8 h |
- The 8-methyl group balances lipophilicity (LogP ~1.8) and solubility, favoring oral bioavailability compared to halogenated or aryl-substituted analogs .
Biological Activity
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₈H₈N₄O
- Molecular Weight : 164.17 g/mol
- IUPAC Name : this compound
This structure allows for various interactions with biological targets, making it a candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with different molecular targets:
- Tyrosine Kinase Inhibition : Compounds in the pyrido[2,3-d]pyrimidine class have shown significant inhibitory effects on various tyrosine kinases, which are crucial in cancer signaling pathways. For instance, studies indicate that specific derivatives exhibit IC₅₀ values in the low nanomolar range against EGFR (epidermal growth factor receptor) kinases .
- Antitumor Activity : Research has demonstrated that this compound exhibits antitumor properties across various cancer cell lines. The inhibition of cell proliferation and induction of apoptosis have been observed in studies involving breast and lung cancer models .
- Antiviral Properties : Some derivatives have shown promise against Hepatitis C Virus (HCV), indicating potential applications in antiviral therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antitumor Activity : In a study evaluating the effects of various pyrido[2,3-d]pyrimidines on cancer cell lines (NCI-H1975 and A549), compounds showed varying degrees of cytotoxicity. The most potent derivative exhibited an IC₅₀ value of 13 nM against EGFR kinase .
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups. These findings highlight the compound's potential as a therapeutic agent in oncology .
Data Summary Table
The following table summarizes key findings from recent studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
